Cas no 37560-43-3 (1-(2,4-dimethylphenyl)-1H-pyrrole)
1-(2,4-dimethylphenyl)-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole, 1-(2,4-dimethylphenyl)-
- AKOS000285879
- 1-(2,4-dimethylphenyl)pyrrole
- 37560-43-3
- BBL022296
- STK895523
- SCHEMBL2612166
- DTXSID601299109
- 1-(2,4-dimethylphenyl)-1H-pyrrole
-
- Inchi: 1S/C12H13N/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-13/h3-9H,1-2H3
- InChI Key: YXUQRBJIZJZEMC-UHFFFAOYSA-N
- SMILES: N1(C=CC=C1)C1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 171.10489
- Monoisotopic Mass: 171.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 4.9Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 271.0±29.0 °C at 760 mmHg
- PSA: 4.93
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1-(2,4-dimethylphenyl)-1H-pyrrole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2,4-dimethylphenyl)-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D591018-50mg |
1-(2,4-dimethylphenyl)-1H-pyrrole |
37560-43-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D591018-100mg |
1-(2,4-dimethylphenyl)-1H-pyrrole |
37560-43-3 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D591018-500mg |
1-(2,4-dimethylphenyl)-1H-pyrrole |
37560-43-3 | 500mg |
$ 250.00 | 2022-06-05 | ||
| Apollo Scientific | OR905373-1g |
1-(2,4-Dimethylphenyl)-1H-pyrrole |
37560-43-3 | 95% | 1g |
£240.00 | 2023-09-02 |
1-(2,4-dimethylphenyl)-1H-pyrrole Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-(2,4-dimethylphenyl)-1H-pyrrole
Recent Advances in the Study of 1-(2,4-dimethylphenyl)-1H-pyrrole (CAS: 37560-43-3) in Chemical Biology and Pharmaceutical Research
The compound 1-(2,4-dimethylphenyl)-1H-pyrrole (CAS: 37560-43-3) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, featuring a pyrrole ring substituted with a 2,4-dimethylphenyl group, has demonstrated interesting biological activities that warrant further investigation. Recent studies have focused on its synthesis, characterization, and evaluation as a potential scaffold for drug development.
A 2023 study published in the Journal of Medicinal Chemistry reported the development of novel synthetic routes for 1-(2,4-dimethylphenyl)-1H-pyrrole derivatives with improved yields and purity. The researchers employed palladium-catalyzed cross-coupling reactions to introduce various functional groups at different positions of the pyrrole ring, expanding the chemical space around this core structure. These modifications were crucial for structure-activity relationship (SAR) studies aimed at optimizing the compound's pharmacological properties.
In pharmacological evaluations, several derivatives of 1-(2,4-dimethylphenyl)-1H-pyrrole have shown promising activity as modulators of inflammatory pathways. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that specific analogs could selectively inhibit COX-2 with IC50 values in the low micromolar range, while showing minimal effects on COX-1. This selectivity profile suggests potential applications in developing new anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.
The compound's potential in central nervous system (CNS) drug discovery has also been explored. Research published in European Journal of Medicinal Chemistry (2023) identified 1-(2,4-dimethylphenyl)-1H-pyrrole derivatives as novel ligands for serotonin receptors, particularly the 5-HT2A subtype. Molecular docking studies revealed that the dimethylphenyl moiety plays a critical role in receptor binding, while modifications to the pyrrole nitrogen significantly affected binding affinity and functional activity.
From a chemical biology perspective, 1-(2,4-dimethylphenyl)-1H-pyrrole has been utilized as a versatile building block for fluorescent probes. A 2024 study in Chemical Communications described its incorporation into turn-on fluorescence sensors for detecting reactive oxygen species in cellular systems. The compound's photophysical properties, including its large Stokes shift and good photostability, make it particularly suitable for live-cell imaging applications.
Ongoing research is investigating the compound's potential in oncology. Preliminary results from a 2024 ACS Medicinal Chemistry Letters publication indicate that certain 1-(2,4-dimethylphenyl)-1H-pyrrole derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. Mechanistic studies suggest these compounds may act through inhibition of protein kinases involved in cell proliferation pathways.
In conclusion, 1-(2,4-dimethylphenyl)-1H-pyrrole (CAS: 37560-43-3) represents a promising scaffold in medicinal chemistry with diverse potential applications. The recent studies highlight its versatility as a building block for drug discovery and chemical biology tools. Future research directions may focus on further optimizing its pharmacological properties, exploring additional biological targets, and advancing promising derivatives through preclinical development.
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